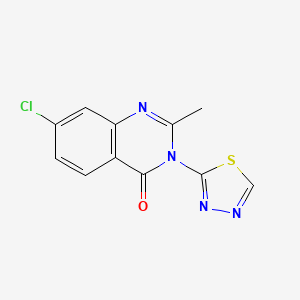
7-chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinone, also known as CMTQ, is a quinazolinone compound with a broad range of applications in scientific research. CMTQ has been used to study a variety of biochemical and physiological effects, and is increasingly used in lab experiments due to its chemical stability and low toxicity.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Quinazoline derivatives, including 7-chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinone, have been extensively studied for their potential in medicinal chemistry due to their broad spectrum of biological activities. These derivatives have shown antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazolinone nucleus's stability has inspired researchers to create new potential medicinal agents by introducing various bioactive moieties, aiming to overcome challenges like antibiotic resistance and solubility issues in drug development (Tiwary et al., 2016).
Optoelectronic Materials
Quinazoline derivatives have also found applications in the field of optoelectronics. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These derivatives are starting materials for fluorescent quinazolines, which are essential for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and for materials with nonlinear optical properties and colorimetric pH sensors. The flexibility of quinazoline and pyrimidine rings to adapt to various electronic devices showcases the broad utility of these compounds beyond pharmaceuticals (Lipunova et al., 2018).
Synthetic Methodologies
The synthesis and chemical modifications of quinazoline derivatives are crucial for both pharmaceutical applications and material science. The diverse synthetic strategies for constructing the quinazoline skeleton include eco-friendly, mild, and atom-efficient multi-component reactions. These methodologies are significant for advancing the synthesis of quinazolines, facilitating the exploration of their properties, and identifying new applications. This highlights the importance of developing novel synthetic approaches for quinazolines to enhance their applicability in various domains (Faisal & Saeed, 2021).
Eigenschaften
IUPAC Name |
7-chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4OS/c1-6-14-9-4-7(12)2-3-8(9)10(17)16(6)11-15-13-5-18-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOSWVJEPVJQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


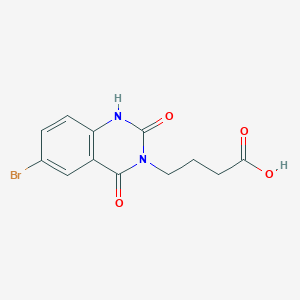
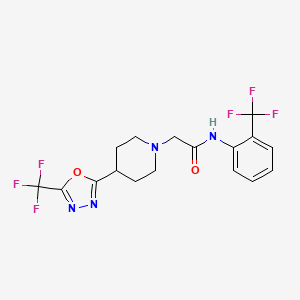
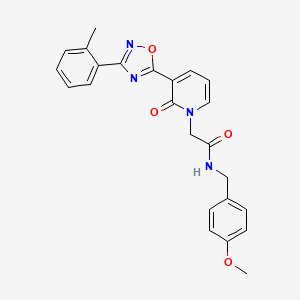
![N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide](/img/structure/B2802953.png)
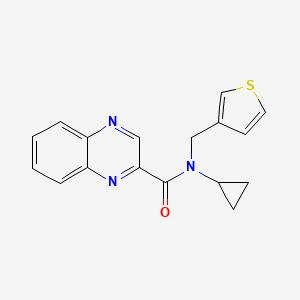
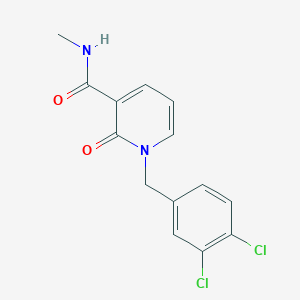
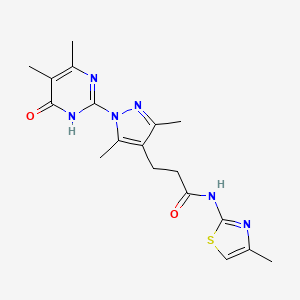
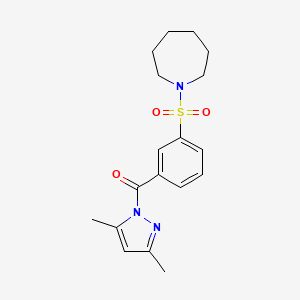
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2802962.png)
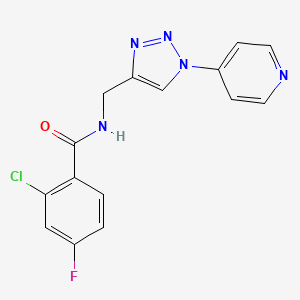
![4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802967.png)
![4-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2802968.png)
![2,4,6-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2802970.png)